3-phenoxy-N-(pyridin-3-yl)benzamide
Description
3-Phenoxy-N-(pyridin-3-yl)benzamide is a benzamide derivative characterized by a phenoxy group at the 3-position of the benzoyl moiety and a pyridin-3-ylamine substituent at the amide nitrogen. For example, flumbatinib (a tyrosine kinase inhibitor) and imatinib (a well-known anticancer drug) share structural motifs involving pyridinyl and benzamide groups, underscoring the importance of such frameworks in drug design .
Properties
IUPAC Name |
3-phenoxy-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-18(20-15-7-5-11-19-13-15)14-6-4-10-17(12-14)22-16-8-2-1-3-9-16/h1-13H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOHGZKSTKUHSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenoxy-N-(pyridin-3-yl)benzamide typically involves the condensation of 3-aminopyridine with 3-phenoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-phenoxy-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The benzamide moiety can be reduced to form amine derivatives.
Substitution: The pyridin-3-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-phenoxy-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation . The compound’s ability to bind to these targets is attributed to its unique structural features, including the phenoxy and pyridin-3-yl groups .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Halogenation (e.g., bromine in , fluorine in ) increases molecular weight and alters electronic properties, influencing target binding and metabolic stability.
- Lipophilicity : Compounds with higher logP (e.g., imatinib, logP 3.5) may exhibit better membrane permeability but could face solubility challenges .
Kinase Inhibitors
- Imatinib : A 4-methylpiperazinyl-methyl group in imatinib facilitates interactions with the ATP-binding pocket of BCR-ABL kinase, demonstrating the critical role of basic side chains in kinase inhibition .
- Flumbatinib : Incorporates a pyridin-3-yl-pyrimidinyl motif linked to a trifluoromethylbenzamide scaffold, showing potent antineoplastic activity via selective kinase engagement .
Fluorinated Analogs
- 3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide : Fluorination at multiple positions enhances metabolic stability and bioavailability, as seen in preclinical pharmacokinetic studies .
- 3-Fluoro-N-{[2-(3-methylphenyl)pyridin-3-yl]methyl}benzamide : Exhibits improved binding affinity to serotonin receptors due to fluorine-induced electrostatic effects .
Thiazole-Containing Derivatives
Compounds such as 4d–4i () feature thiazole rings with morpholinomethyl or methylpiperazinyl substituents. These modifications improve aqueous solubility and enable interactions with polar residues in target proteins, though biological data remain pending .
Crystallographic and Spectroscopic Data
- PF-06446846 : Single-crystal X-ray analysis (CCDC 1449348) reveals a planar benzamide core with a triazolo[4,5-b]pyridinyl group, stabilizing the molecule through π-π stacking .
- 3-Chloro-N-phenylbenzamide: Monoclinic crystal system (P21/c) with a dihedral angle of 75.2° between benzamide and phenyl rings, influencing packing efficiency and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
